2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-methylpentanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the purification of the final product through crystallization or chromatography techniques to achieve high purity levels .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of specialized chemicals .
Mechanism of Action
The mechanism of action of 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with amino acid residues in proteins, leading to changes in protein activity or function. This interaction is crucial for its use in proteomics research and drug development .
Comparison with Similar Compounds
- 2-{[(2-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid
- 2-{[(2-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid
- 2-{[(2-Iodophenyl)sulfonyl]amino}-4-methylpentanoic acid
Comparison: Compared to its analogs, 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid exhibits unique reactivity due to the presence of the chlorine atom, which influences its chemical behavior and interaction with biological targets. This uniqueness makes it a valuable compound in various research applications .
Properties
IUPAC Name |
2-[(2-chlorophenyl)sulfonylamino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-8(2)7-10(12(15)16)14-19(17,18)11-6-4-3-5-9(11)13/h3-6,8,10,14H,7H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPDKVAZYITZMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377541 |
Source
|
Record name | 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251097-66-2 |
Source
|
Record name | 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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